molecular formula C10H10N2OS B12939403 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one CAS No. 90447-60-2

1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one

Cat. No.: B12939403
CAS No.: 90447-60-2
M. Wt: 206.27 g/mol
InChI Key: ACYWFSXCHFCUGJ-UHFFFAOYSA-N
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Description

1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is a compound that features both imidazole and thiophene rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while thiophene is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of thiophene-2-carbaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is not well-documented. imidazole-containing compounds typically exert their effects by interacting with enzymes or receptors in biological systems. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting enzyme activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-Imidazol-1-yl)ethyl)thiophene: Similar structure but with an ethyl linker instead of a methyl group.

    2-(1H-Imidazol-1-yl)thiophene: Lacks the ethanone group.

    1-(3-(1H-Imidazol-1-yl)propyl)thiophene: Contains a propyl linker instead of a methyl group.

Uniqueness

1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is unique due to the presence of both the imidazole and thiophene rings, as well as the ethanone group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable molecule for research and development .

Properties

CAS No.

90447-60-2

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-[3-(imidazol-1-ylmethyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C10H10N2OS/c1-8(13)10-9(2-5-14-10)6-12-4-3-11-7-12/h2-5,7H,6H2,1H3

InChI Key

ACYWFSXCHFCUGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)CN2C=CN=C2

Origin of Product

United States

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